Demethyl-NSC682769: A Technical Guide to its Mechanism of Action as a YAP-TEAD Interaction Inhibitor
Demethyl-NSC682769: A Technical Guide to its Mechanism of Action as a YAP-TEAD Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethyl-NSC682769, more commonly known as NSC682769, has emerged as a significant small molecule inhibitor targeting the Yes-associated protein (YAP), a critical downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of YAP are implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of NSC682769, detailing its direct interaction with YAP, its impact on the YAP-TEAD transcriptional complex, and its effects on cancer cells. This guide includes a compilation of key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of the YAP-TEAD Interaction
The primary mechanism of action of NSC682769 is the disruption of the protein-protein interaction between YAP and the TEA domain (TEAD) family of transcription factors.[1] In the "Hippo-off" state, characteristic of many cancers, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors.[2][3] This YAP-TEAD complex then drives the transcription of genes involved in cell proliferation, survival, and migration.[4][5]
NSC682769 directly binds to YAP, thereby preventing its association with TEAD.[1] This inhibitory action effectively abrogates the transcriptional activity of the YAP-TEAD complex, leading to the downregulation of its target genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for NSC682769 and its derivatives.
Table 1: Binding Affinity and Cellular Potency of NSC682769
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (KD) | 738 nM | Immobilized YAP (SPR) | [1] |
| IC50 (YAP Inhibition) | 11.8 nM | LN229 (Glioblastoma) | [6] |
| IC50 (YAP Inhibition) | 5.1 nM | GBM39 (Glioblastoma) | [6] |
Table 2: Anti-proliferative Activity of NSC682769 and a PROTAC Derivative (YZ-6)
| Compound | IC50 (Cell Proliferation) | Cell Line | Reference |
| NSC682769 | ~5 µM | NCI-H226 | [1] |
| YZ-6 | 15.3 µM | NCI-H226 | [1] |
Signaling Pathway Visualization
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for NSC682769.
Caption: The Hippo Signaling Pathway and NSC682769's Point of Intervention.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of NSC682769.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (KD) of NSC682769 to YAP.[1]
Objective: To quantify the direct binding interaction between NSC682769 and purified YAP protein.
Materials:
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SPR instrument (e.g., Biacore)
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CM5 sensor chip
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Recombinant human YAP protein
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NSC682769 stock solution (in DMSO)
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SPR running buffer (e.g., HBS-EP+)
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Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
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Immobilization of YAP:
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Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
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Inject the recombinant YAP protein (diluted in coupling buffer) over the activated surface to allow for covalent immobilization via amine coupling.
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Deactivate any remaining active esters with an injection of ethanolamine.
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A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
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-
Binding Analysis:
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Prepare a dilution series of NSC682769 in running buffer. A range of concentrations bracketing the expected KD should be used.
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Inject the different concentrations of NSC682769 over the immobilized YAP and reference flow cells at a constant flow rate.
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Monitor the binding response (in Resonance Units, RU) over time.
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After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
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-
Data Analysis:
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Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
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Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
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Inhibitor-Coupled Bead Pull-Down Assay
This protocol provides qualitative confirmation of the direct binding of NSC682769 to YAP from cell lysates.[1]
Objective: To demonstrate that NSC682769 can selectively pull down YAP from a complex protein mixture.
Materials:
-
NSC682769-coupled beads (e.g., NHS-activated sepharose beads)
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Control beads (not coupled to the inhibitor)
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Cancer cell lines (e.g., NCI-H226, Huh7)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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SDS-PAGE gels and Western blotting reagents
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Primary antibody against YAP
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Secondary antibody (HRP-conjugated)
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Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
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Clarify the lysate by centrifugation to remove cellular debris.
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Determine the protein concentration of the supernatant.
-
-
Pull-Down:
-
Incubate a defined amount of cell lysate with the NSC682769-coupled beads and control beads for several hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-YAP antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A band corresponding to YAP should be present in the lane with the NSC682769-coupled beads but not in the control bead lane.
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Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the effect of NSC682769 on the interaction between YAP and TEAD in cells.[6]
Objective: To determine if NSC682769 disrupts the formation of the YAP-TEAD complex within a cellular context.
Materials:
-
Cancer cell lines expressing tagged YAP (e.g., HA-YAP1)
-
NSC682769
-
Cell lysis buffer
-
Antibody against the tag (e.g., anti-HA) coupled to beads (e.g., Protein A/G agarose)
-
Primary antibodies against YAP and TEAD
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells expressing tagged YAP with various concentrations of NSC682769 or vehicle control (DMSO) for a specified time.
-
Lyse the cells and prepare clarified lysates as described in the pull-down assay.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the anti-tag antibody-coupled beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against both YAP (or the tag) and TEAD.
-
A decrease in the amount of TEAD co-immunoprecipitated with YAP in the NSC682769-treated samples compared to the control indicates disruption of the YAP-TEAD interaction.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical experiment to evaluate the effect of NSC682769 on cell proliferation.
Caption: Workflow for a Cell Proliferation Assay to Determine IC50.
Conclusion
NSC682769 represents a promising class of small molecule inhibitors that directly target the oncogenic YAP protein. Its mechanism of action, centered on the disruption of the critical YAP-TEAD protein-protein interaction, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed herein offer a robust framework for the further investigation and characterization of NSC682769 and other molecules designed to target the Hippo-YAP signaling pathway. The continued exploration of this compound and its derivatives, such as PROTACs, holds significant potential for the development of novel cancer therapeutics.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yap methylation‐induced FGL1 expression suppresses anti‐tumor immunity and promotes tumor progression in KRAS‐driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
